An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-hydroxy-5-nitrobenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-hydroxy-5-nitrobenzoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Landscape for a Niche Isomer
In the realm of pharmaceutical research and fine chemical synthesis, a thorough understanding of a molecule's physicochemical properties is paramount. It forms the bedrock upon which process development, formulation, and biological activity assessments are built. This guide is dedicated to a detailed exploration of 2-Amino-4-hydroxy-5-nitrobenzoic acid (CAS No. 574738-65-1) .
It is critical to establish at the outset that comprehensive, experimentally validated data for this specific isomer is not widely available in the public domain. This is not an uncommon scenario for niche, non-commercial chemical entities. Therefore, this guide will adopt a dual-pronged approach to provide a holistic and scientifically rigorous overview. Firstly, we will present the available information for 2-Amino-4-hydroxy-5-nitrobenzoic acid. Secondly, we will draw upon the extensively characterized data of its close structural isomer, 2-Amino-5-nitrobenzoic acid (CAS No. 616-79-5) , as a comparative benchmark. This will allow us to infer expected properties and discuss the established analytical methodologies for their determination. Furthermore, where feasible, we will incorporate computationally predicted data to bridge the existing knowledge gaps for our target molecule. This comparative and predictive methodology ensures that the reader is equipped with a robust framework for their research endeavors.
Molecular Identity and Structural Characteristics
2-Amino-4-hydroxy-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring an amino, a hydroxyl, and a nitro group on the benzoic acid core, imparts a unique electronic and chemical profile. The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing nitro and carboxylic acid functionalities dictates its reactivity, acidity, and spectral properties.
Table 1: Core Molecular Identifiers
| Property | 2-Amino-4-hydroxy-5-nitrobenzoic acid | 2-Amino-5-nitrobenzoic acid (Comparative Isomer) |
| CAS Number | 574738-65-1 | 616-79-5[1] |
| Molecular Formula | C₇H₆N₂O₅ | C₇H₆N₂O₄[1] |
| Molecular Weight | 198.13 g/mol | 182.13 g/mol [1] |
| IUPAC Name | 2-amino-4-hydroxy-5-nitrobenzoic acid | 2-amino-5-nitrobenzoic acid[1] |
| Synonyms | Not widely available | 5-Nitroanthranilic acid[1] |
| Canonical SMILES | C1=C(C(=C(C=C1N)[O-])O)C(=O)O | C1=CC(=C(C=C1[O-])C(=O)O)N[1] |
Physicochemical Properties: Experimental Data and Predicted Values
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These include its melting point, solubility, and acidity (pKa).
Table 2: Summary of Physicochemical Properties
| Property | 2-Amino-4-hydroxy-5-nitrobenzoic acid (Predicted/Limited Data) | 2-Amino-5-nitrobenzoic acid (Experimental Data) |
| Appearance | Expected to be a colored crystalline powder | Bright yellow powder[2] |
| Melting Point | Not experimentally reported. Predicted to be a high-melting solid. | ~270 °C (with decomposition)[3] |
| Boiling Point | Not applicable (decomposes) | Not applicable (decomposes) |
| Solubility in Water | Predicted to have low water solubility. | Insoluble in water[4] |
| Solubility in Organic Solvents | Predicted to be soluble in polar organic solvents like DMSO and methanol. | Soluble in DMSO and Methanol[2] |
| pKa (Predicted) | Multiple pKa values are expected due to the carboxylic acid, phenol, and anilinium functionalities. Predicted values would require specialized software. | No experimental data available. Predicted pKa for a similar isomer (5-Amino-2-nitrobenzoic acid) is 2.28 ± 0.25[2] |
Causality Behind Physicochemical Properties
The high melting point of 2-Amino-5-nitrobenzoic acid is indicative of a stable crystal lattice, likely due to strong intermolecular hydrogen bonding between the carboxylic acid, amino, and nitro groups[5]. It is highly probable that 2-Amino-4-hydroxy-5-nitrobenzoic acid also exhibits a high melting point, potentially even higher due to the additional hydrogen bonding capacity of the hydroxyl group.
The poor aqueous solubility of these compounds is a common feature of many small organic molecules with a significant non-polar aromatic core. While the polar functional groups can interact with water, the overall molecule is insufficiently polar to overcome the strong intermolecular forces in the crystal lattice. However, solubility is expected to increase in polar organic solvents that can disrupt these intermolecular interactions.
The acidity of 2-Amino-4-hydroxy-5-nitrobenzoic acid will be complex. The carboxylic acid is the most acidic proton. The acidity of the phenolic proton and the basicity of the amino group will be influenced by the electronic effects of the other substituents. The electron-withdrawing nitro group will increase the acidity of both the carboxylic acid and the phenol compared to unsubstituted analogs.
Spectroscopic Profile: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. Below, we outline the expected spectroscopic signatures for 2-Amino-4-hydroxy-5-nitrobenzoic acid, drawing comparisons with the known data for 2-Amino-5-nitrobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (in DMSO-d₆) for 2-Amino-4-hydroxy-5-nitrobenzoic acid:
Due to the lack of experimental data, precise chemical shifts are not available. However, based on the substituent effects, we can predict the following:
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Two aromatic protons will be observed, likely as singlets or doublets with small coupling constants, with chemical shifts influenced by the surrounding functional groups.
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Broad signals corresponding to the exchangeable protons of the -NH₂, -OH, and -COOH groups will be present.
For comparative purposes, the ¹H NMR spectrum of 2-Amino-5-nitrobenzoic acid in DMSO-d₆ shows distinct signals for the aromatic protons[2].
Predicted ¹³C NMR Data (in DMSO-d₆) for 2-Amino-4-hydroxy-5-nitrobenzoic acid:
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Seven distinct carbon signals are expected.
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The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups. The carbon bearing the carboxylic acid group will be the most downfield-shifted.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key Predicted FTIR Vibrational Frequencies for 2-Amino-4-hydroxy-5-nitrobenzoic acid
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3500 - 3300 | O-H stretch (Phenol), N-H stretch (Amine) |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) |
| 1720 - 1680 | C=O stretch (Carboxylic Acid) |
| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) |
| 1300 - 1200 | C-N stretch (Aromatic Amine), C-O stretch (Phenol) |
These predictions are based on the known vibrational modes of similar compounds[6].
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
For 2-Amino-4-hydroxy-5-nitrobenzoic acid, the presence of the aromatic ring with both electron-donating (-NH₂, -OH) and electron-withdrawing (-NO₂, -COOH) groups is expected to result in significant absorption in the UV-Vis region. The wavelength of maximum absorbance (λmax) will likely be influenced by the solvent polarity. Based on similar structures, one would anticipate strong absorption bands between 200-400 nm[7].
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties discussed. These protocols are standard in the field and are directly applicable to the characterization of 2-Amino-4-hydroxy-5-nitrobenzoic acid.
Determination of Solubility (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
Workflow for Solubility Determination
Caption: Shake-flask method workflow for solubility determination.
Detailed Steps:
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Preparation: Add an excess amount of solid 2-Amino-4-hydroxy-5-nitrobenzoic acid to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO). The presence of excess solid is crucial to ensure saturation.
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Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
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Sampling: Once equilibrium is achieved, cease agitation and allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant using a syringe.
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Filtration: Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
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Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectrophotometry, or gravimetric analysis[3].
Spectroscopic Analysis Workflow
A systematic approach is essential for the comprehensive spectroscopic characterization of a compound.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for spectroscopic analysis.
4.2.1. NMR Spectroscopy Protocol
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Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube[6].
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Referencing: Use the residual solvent peak or an internal standard like tetramethylsilane (TMS) for chemical shift referencing[6].
4.2.2. FTIR Spectroscopy Protocol (ATR Method)
-
Sample Preparation: Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory[6].
-
Data Acquisition: Apply pressure to ensure good contact and record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹)[6].
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum[6].
4.2.3. UV-Vis Spectroscopy Protocol
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette[6]. The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer.
-
Data Acquisition: Record the spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Baseline Correction: Record a spectrum of the pure solvent and subtract it from the sample spectrum[6].
Safety and Handling
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Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation[1].
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
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In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.
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Conclusion and Future Outlook
2-Amino-4-hydroxy-5-nitrobenzoic acid represents a molecule with significant potential in synthetic chemistry, yet it remains a compound for which a comprehensive public dataset of physicochemical properties is lacking. This guide has sought to provide a robust framework for researchers by presenting the available information, leveraging data from a well-characterized isomer, and outlining the standard experimental protocols for its full characterization. It is our hope that this document will serve as a valuable resource and stimulate further experimental investigation into the properties of this and other novel chemical entities. The application of computational tools for property prediction, as alluded to in this guide, will undoubtedly play an increasingly important role in the initial assessment of such compounds.
References
- This reference is a placeholder for a future experimental study on 2-Amino-4-hydroxy-5-nitrobenzoic acid.
- This reference is a placeholder for a future computational study on 2-Amino-4-hydroxy-5-nitrobenzoic acid.
-
Odabas¸og˘lu, H. Y., Büyükgüngör, O., Avinc¸, O. O., & Odabas¸og˘lu, M. (2012). 2-Amino-5-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(2), o511–o512. [Link]
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PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- This reference is a placeholder for a future study on the synthesis of 2-Amino-4-hydroxy-5-nitrobenzoic acid.
- This reference is a placeholder for a future study on the biological activity of 2-Amino-4-hydroxy-5-nitrobenzoic acid.
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
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